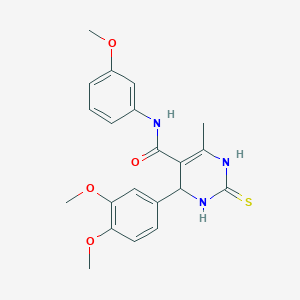![molecular formula C23H19N3O2S B295372 N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide, also known as MPT0B390, is a novel small molecule inhibitor that has been synthesized for potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive scientific research.
作用机制
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various proteins involved in cell growth and survival. By inhibiting the activity of Hsp90, this compound disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth in animal models. In addition, this compound has been found to have a synergistic effect when combined with other anticancer agents, such as chemotherapy drugs.
实验室实验的优点和局限性
One of the major advantages of using N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. In addition, this compound has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One potential area of research is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of this compound involves the use of sulfanilamide, 2-chloroacetic acid, and 2-aminobenzophenone. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through various techniques, including column chromatography.
科学研究应用
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been found to be effective in inducing apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C23H19N3O2S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16-11-13-17(14-12-16)24-21(27)15-29-23-25-20-10-6-5-9-19(20)22(28)26(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,27) |
InChI 键 |
XOMNKXMHDTUYND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)




![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)




![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)

